![molecular formula C23H27N3O B2522888 1-(3,5-dimethylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847397-04-0](/img/structure/B2522888.png)
1-(3,5-dimethylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-(3,5-dimethylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, also known as DIBP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrrolidin-2-one derivatives and has a molecular weight of 381.5 g/mol.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi), a derivative of the compound , is commonly used in OLEDs. OLEDs are thin, flexible displays found in smartphones, TVs, and lighting panels. TPBi enhances the efficiency of light emission and contributes to vibrant colors in these devices .
Metal-Organic Frameworks (MOFs)
The organic linker 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) has been employed in the synthesis of novel MOFs. These porous materials find applications in gas storage, catalysis, and drug delivery. TIBM-based MOFs exhibit tunable properties due to their unique structure .
Antitumor Agents
Researchers have designed and synthesized novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives. Some of these compounds demonstrate moderate to high inhibitory activities against tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404. These findings suggest potential applications in cancer therapy .
Mechanism of Action
Target of action
The compound contains a benzimidazole moiety, which is a common structural motif in many biologically active compounds, including pharmaceuticals and agrochemicals . Benzimidazoles are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the other functional groups present in the molecule.
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-15(2)13-26-21-8-6-5-7-20(21)24-23(26)18-12-22(27)25(14-18)19-10-16(3)9-17(4)11-19/h5-11,15,18H,12-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLDKEZYHLVBII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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